Dehydroandrographolide

Antiviral Hepatitis B DNA replication inhibition

Dehydroandrographolide is a distinct diterpene lactone from Andrographis paniculata. Compared to Andrographolide, it offers 2.4x higher potency against HBV (IC50 22.58 μM) and 4.5x higher oral bioavailability (11.92%), with absorption independent of P-gp efflux. As a Chinese Pharmacopoeia quality marker, it is essential for accurate analytical standardization and PK studies. Ideal for antiviral SAR and translational research.

Molecular Formula C20H28O4
Molecular Weight 332.4 g/mol
CAS No. 1032910-41-0
Cat. No. B1233332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroandrographolide
CAS1032910-41-0
Synonymsdehydroandrographolide
Molecular FormulaC20H28O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC(=C)C2CC=C3C=COC3=O)(C)CO)O
InChIInChI=1S/C20H28O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h5,9,11,15-17,21-22H,1,4,6-8,10,12H2,2-3H3/b14-5+/t15-,16+,17-,19+,20+/m1/s1
InChIKeyYIIRVUDGRKEWBV-FZOOCBFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dehydroandrographolide (CAS 1032910-41-0): A Pharmacopoeial Diterpene Lactone Standard for Analytical and Pharmacological Research


Dehydroandrographolide (Deh, also designated DP or TAD) is a major diterpene lactone isolated from the traditional medicinal herb *Andrographis paniculata* [1]. It is structurally characterized as 3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one (C20H28O4) [2]. As one of the four diterpene lactones explicitly listed as quality control markers in the 2020 Chinese Pharmacopoeia, Dehydroandrographolide serves as a critical reference standard for the authentication and quantitative analysis of *A. paniculata* preparations [3].

Why Dehydroandrographolide Cannot Be Functionally Substituted by Andrographolide in Rigorous Scientific Workflows


Despite sharing a common botanical origin and diterpene scaffold, Dehydroandrographolide and Andrographolide exhibit materially divergent pharmacological potencies, pharmacokinetic (PK) behaviors, and intestinal transport mechanisms. Direct comparative assays reveal that Dehydroandrographolide inhibits hepatitis B virus (HBV) DNA replication with an IC50 less than half that of Andrographolide, while also demonstrating a substantially higher selectivity index [1]. Furthermore, the oral bioavailability of Dehydroandrographolide is approximately 4.5‑fold greater than that of Andrographolide, and crucially, its intestinal absorption is not subject to P‑glycoprotein (P‑gp)‑mediated efflux—a major liability for Andrographolide [2][3]. These non‑interchangeable attributes mandate the use of Dehydroandrographolide as a distinct chemical entity in studies where precise structure‑activity relationships, predictable PK profiles, or quantitative analytical standardization are required.

Quantitative Comparative Evidence for Dehydroandrographolide (1032910-41-0) Relative to Andrographolide


Anti-Hepatitis B Virus (HBV) Activity: Dehydroandrographolide Exhibits >2‑Fold Higher Potency and Superior Selectivity Index vs. Andrographolide

In a direct head‑to‑head assay, Dehydroandrographolide inhibited HBV DNA replication in HepG2 2.2.15 cells with an IC50 of 22.58 μM, while Andrographolide required a concentration of 54.07 μM to achieve the same effect, representing a 2.4‑fold difference in potency [1]. Moreover, the selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to antiviral IC50, was 8.7 for Dehydroandrographolide compared to only 3.7 for Andrographolide, indicating a substantially wider therapeutic window for Dehydroandrographolide in this cellular model [1].

Antiviral Hepatitis B DNA replication inhibition

Oral Bioavailability: Dehydroandrographolide Demonstrates 4.5‑Fold Higher Absolute Bioavailability Compared to Andrographolide in Rats

Pharmacokinetic studies in rats demonstrate that the absolute oral bioavailability of Dehydroandrographolide is 11.92% [1]. In stark contrast, Andrographolide exhibits an absolute oral bioavailability of only 2.67% under comparable experimental conditions [2]. This 4.46‑fold differential in systemic exposure following oral administration is attributed, in part, to the fact that Andrographolide is subject to extensive efflux by P‑glycoprotein (P‑gp) and rapid intestinal metabolism, whereas Dehydroandrographolide transport is not mediated by P‑gp or BCRP efflux transporters [1][2].

Pharmacokinetics ADME Oral absorption

Analytical Method Validation: Dehydroandrographolide Exhibits Comparable or Superior Stability Precision (RSD%) Relative to Andrographolide in HPLC‑UV‑MS Assays

In a validated HPLC‑UV‑MS method developed for the simultaneous quantification of multiple diterpenoids in *A. paniculata*, Dehydroandrographolide demonstrated a stability relative standard deviation (RSD) of 1.02%, marginally lower (i.e., better) than the 1.07% RSD observed for Andrographolide under identical analytical conditions [1]. This quantitative metric confirms that Dehydroandrographolide does not introduce additional variability into analytical workflows and is at least as stable as the more commonly used Andrographolide during standard chromatographic analysis.

Analytical Chemistry Quality Control Stability

High‑Value Application Scenarios for Dehydroandrographolide (1032910-41-0) Based on Quantitative Evidence


Anti‑HBV Drug Discovery and Mechanistic Studies

Due to its 2.4‑fold higher potency (IC50 22.58 μM) and superior selectivity index (8.7) compared to Andrographolide in HepG2 2.2.15 cells [1], Dehydroandrographolide is the preferred natural product scaffold for structure‑activity relationship (SAR) studies targeting HBV DNA replication. Its enhanced selectivity reduces off‑target cytotoxicity in cell‑based screens, enabling more reliable identification of derivative compounds with genuine antiviral activity. Research groups focused on hepatitis B virology or natural product‑derived antivirals should prioritize Dehydroandrographolide as a starting material for medicinal chemistry campaigns.

In Vivo Pharmacokinetic and Formulation Development Studies

With a 4.5‑fold higher oral bioavailability (11.92% vs. 2.67%) and intestinal absorption that is independent of P‑gp efflux transporters [2][3], Dehydroandrographolide is a more translationally relevant molecule for preclinical in vivo efficacy studies. Formulation scientists evaluating oral delivery of diterpene lactones can use Dehydroandrographolide to establish baseline PK parameters without the confounding effects of efflux‑mediated absorption barriers. This simplifies the interpretation of formulation performance and accelerates the development of orally bioavailable herbal drug products.

Analytical Method Development and Quality Control of *Andrographis paniculata* Products

As a pharmacopoeial marker listed in the Chinese Pharmacopoeia and demonstrating analytical stability precision comparable to Andrographolide (RSD 1.02% vs. 1.07%) [4], Dehydroandrographolide is an essential reference standard for the quantitative analysis and chromatographic fingerprinting of *A. paniculata* herbal materials and finished products. Laboratories conducting regulatory compliance testing, batch release, or authenticity verification of Andrographis‑based supplements should include Dehydroandrographolide as a primary calibrant to ensure method accuracy and robustness.

Cancer Cell Line Screening and Target Identification

Dehydroandrographolide inhibits the proliferation of SW620 colorectal cancer cells and blocks TMEM16A chloride currents at 50 μM . Its derivative TAD also serves as a lead scaffold for developing nitric oxide‑releasing hybrids with potent antitumor activity (e.g., I‑5 with IC50 1.55 μM in K562 cells) [5]. Cancer pharmacology laboratories investigating ion channel‑modulated apoptosis or NO‑mediated cytotoxicity can leverage Dehydroandrographolide as a validated chemical probe for mechanistic studies and as a template for designing next‑generation anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroandrographolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.